REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH3:8])[CH2:5][CH:6]=C.CSC.CC1C=CC(S(O)(=O)=[O:26])=CC=1>CO.ClCCl.CC(C)=O.C(=O)(O)[O-].[Na+]>[CH3:1][O:2][CH2:3][C:4]([CH3:8])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:5][CH:6]=[O:26] |f:3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
(1-methoxymethyl-1-methylbut-3-enyl)benzene
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
COCC(CC=C)(C)C1=CC=CC=C1
|
Name
|
methanol dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
dimethyl acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
dimethyl acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate-hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled ozone gas until the solution
|
Type
|
CUSTOM
|
Details
|
The excess ozone was then purged from the mixture with oxygen
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the excess dimethyl sulfide
|
Type
|
ADDITION
|
Details
|
diluted with 20 mL of ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with three 15 mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with three 15 mL portions of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford an oil which
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with three 15 mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with two 10 mL portions of saturated aqueous sodium bicarbonate solution, two 10 mL portions of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COCC(CC=O)(C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 85.9% | |
YIELD: CALCULATEDPERCENTYIELD | 480.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |